

m-PEG3-phosphonic acid molecular formula and weight

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Compound of Interest

Compound Name: *m*-PEG3-phosphonic acid

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An In-Depth Technical Guide on **m-PEG3-Phosphonic Acid**

Introduction

m-PEG3-phosphonic acid is a chemical compound that integrates a short polyethylene glycol (PEG) chain with a phosphonic acid functional group. This structure imparts unique properties, making it a valuable component in biomedical and materials science research. The PEG portion enhances solubility and biocompatibility, while the phosphonic acid group provides a strong binding affinity for metal oxides and ions. These characteristics have led to its use in various applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs), for surface modification of materials, and in the development of drug delivery systems and diagnostic agents.^{[1][2][3]}

Core Molecular Data

The fundamental molecular properties of **m-PEG3-phosphonic acid** are summarized below.

Property	Value	Source
Molecular Formula	C7H17O6P	^[4]
Molecular Weight	228.18 g/mol	^[4]
CAS Number	96962-42-4	

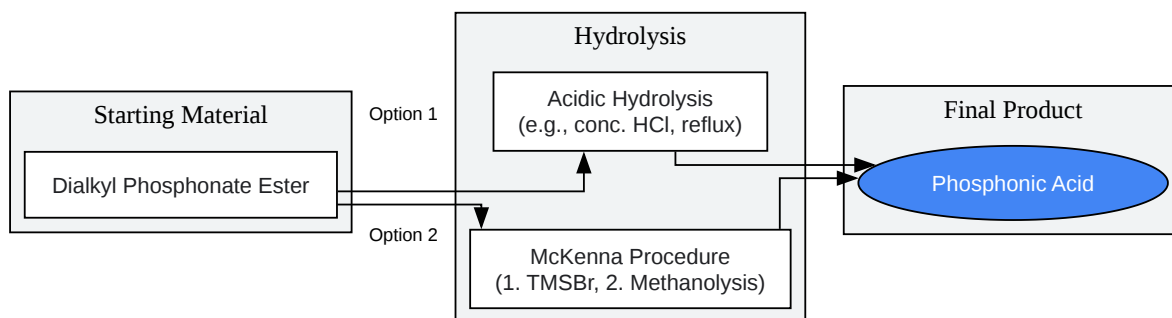
General Synthetic Approaches

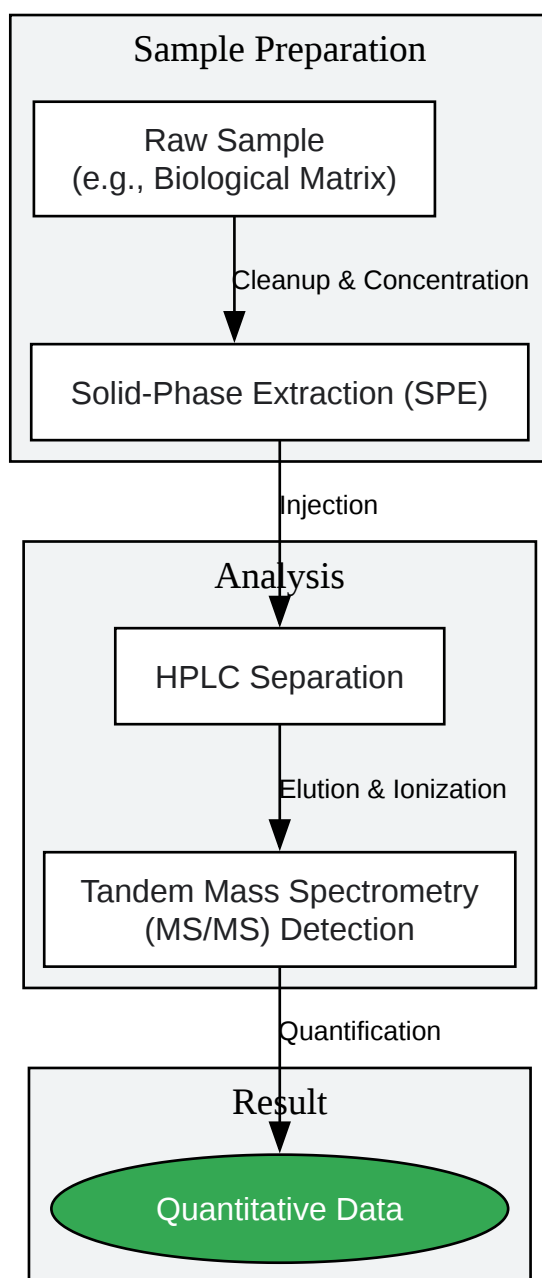
While specific, detailed protocols for the synthesis of **m-PEG3-phosphonic acid** are not readily available in the public domain, general methods for the synthesis of phosphonic acids are well-established. A common and robust method involves the hydrolysis of dialkyl phosphonates. This process typically utilizes strong acidic conditions or the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis.^[5]

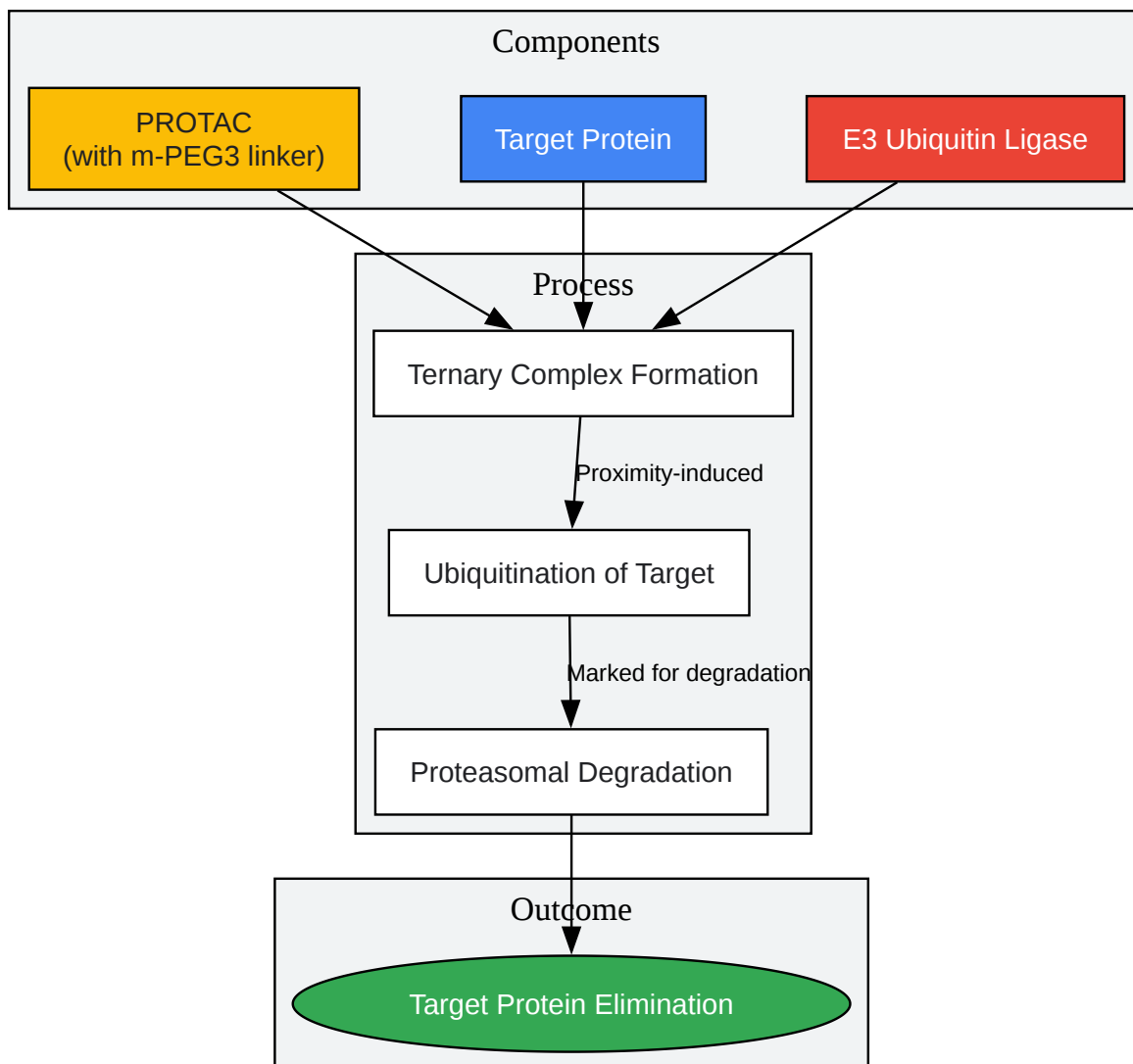
Key Synthetic Protocol: Hydrolysis of Dialkyl Phosphonates

A prevalent method for preparing phosphonic acids is the hydrolysis of their corresponding dialkyl phosphonate esters.^[5]

- **Acidic Hydrolysis:** The dialkyl phosphonate precursor is refluxed with a concentrated solution of a strong acid, such as hydrochloric acid (HCl), for several hours. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or NMR). Upon completion, the product is isolated, often through crystallization or precipitation, and purified.^[5]
- **McKenna Procedure:** This two-step method is an alternative to strong acid hydrolysis.
 - **Step 1:** The dialkyl phosphonate is treated with bromotrimethylsilane (TMSBr). This reaction forms a silylated intermediate.
 - **Step 2:** The intermediate is then treated with methanol (methanolysis) to yield the final phosphonic acid product. This method is often preferred for substrates that are sensitive to harsh acidic conditions.^[5]







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